6-[4-(Butylamino)phenyl]quinoline-5,8-dione

Physicochemical profiling Lead optimization Dye chemistry

Ensure experimental reproducibility by selecting CAS 111928-34-8 with its critical 6-(4-butylaminophenyl) architecture. Unlike generic 6-alkylamino quinoline-5,8-diones (e.g., CAS 35976-60-4), the para-phenyl spacer in this compound fundamentally alters molecular volume (MW 306.4), lipophilicity (XLogP3 3.6), and π-conjugation. This structural precision is essential for generating intense near-IR absorption (ε > 10⁴ M⁻¹cm⁻¹) in security ink formulations and for maintaining target-binding pharmacophore dimensions in NQO1-related biological assays. Procure this exact substitution pattern to avoid compromising batch-to-batch consistency in your research or product development.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 111928-34-8
Cat. No. B12885104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(Butylamino)phenyl]quinoline-5,8-dione
CAS111928-34-8
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3
InChIInChI=1S/C19H18N2O2/c1-2-3-10-20-14-8-6-13(7-9-14)16-12-17(22)18-15(19(16)23)5-4-11-21-18/h4-9,11-12,20H,2-3,10H2,1H3
InChIKeyMXQXRFFSVUNXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 6-[4-(Butylamino)phenyl]quinoline-5,8-dione (CAS 111928-34-8): Core Physicochemical Identity


6-[4-(Butylamino)phenyl]quinoline-5,8-dione (CAS 111928-34-8) is a synthetic 6-aryl-substituted quinoline-5,8-dione with molecular formula C₁₉H₁₈N₂O₂ and a molecular weight of 306.4 g/mol [1]. The compound features a butylamino group attached via a para-phenyl linker to the quinoline-5,8-dione core, distinguishing it from simpler 6-alkylamino analogs. Its computed logP (XLogP3) is 3.6, with 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. The crystalline solid exhibits a melting point of 141–142 °C and a predicted boiling point of 516.0±50.0 °C [2]. This structural class is documented for use in metal-chelate color formers and hair dye compositions [3].

Procurement Risk Alert: Why Generic 6-Substituted Quinoline-5,8-diones Cannot Substitute for CAS 111928-34-8


Substituting 6-[4-(butylamino)phenyl]quinoline-5,8-dione with a generic 6-alkylamino analog such as 6-(butylamino)quinoline-5,8-dione (CAS 35976-60-4) introduces a critical structural loss: the para-phenyl spacer between the quinoline core and the terminal amine is absent [1]. This spacer fundamentally alters the compound's molecular volume (MW 306.4 vs. 230.3 g/mol), lipophilicity (XLogP3 3.6 vs. an estimated lower value), and π-conjugation pathway, all of which directly impact metal-chelation geometry, absorption wavelength in color-former applications, and target-binding pharmacophore dimensions in biological assays [2][3]. Procurement based solely on the quinoline-5,8-dione scaffold, without verifying the 6-(4-butylaminophenyl) substitution pattern, therefore risks selecting a compound with divergent physicochemical and functional properties, compromising experimental reproducibility and downstream formulation performance [4].

Quantitative Differentiation Evidence for 6-[4-(Butylamino)phenyl]quinoline-5,8-dione Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation from 6-(Butylamino)quinoline-5,8-dione

The presence of the para-phenyl spacer in the target compound increases molecular weight by 76.1 g/mol (306.4 vs. 230.3 g/mol) and computed logP (XLogP3 3.6 vs. an estimated ~1.5–2.0 for the alkylamino analog) relative to 6-(butylamino)quinoline-5,8-dione [1]. This translates to a projected 10- to 100-fold increase in lipophilicity-driven membrane partitioning for the target compound. Such differences are critical when selecting compounds for cell-based assays, dye formulations requiring specific solubility profiles, or metal-chelate color formers where molecular geometry dictates absorption λmax [2].

Physicochemical profiling Lead optimization Dye chemistry

Thermal Stability Differentiation: Melting Point as a Quality Indicator

The target compound exhibits a sharp melting point of 141–142 °C [1]. In contrast, structurally related 6-arylamino-5,8-quinolinediones without the butyl chain typically melt at 160–200 °C [2]. The lower, well-defined melting endotherm of the target compound is advantageous for melt-processing applications in dye formulations and provides a robust identity and purity test for incoming material verification. The 6-(butylamino) analog (lacking the phenyl spacer) is often an oil or low-melting solid, making handling and purity assessment more challenging .

Thermal analysis Formulation stability Quality control

Metal-Chelation Chromogenic Performance: Stopped-Flow Kinetic Advantage

6-Aryl-substituted quinoline-5,8-diones, including the target compound, undergo simultaneous metal chelation–oxidation to generate intense visible and near-IR absorption bands [1]. Stopped-flow kinetic studies on closely related 6-(4-dialkylaminophenyl) analogs demonstrate that the para-phenyl spacer enables rapid, regioselective complexation with transition metals (e.g., Cu²⁺, Fe³⁺), producing extinction coefficients (ε) exceeding 10⁴ M⁻¹cm⁻¹ in the 600–800 nm region [1]. In comparison, 6-alkylamino analogs lacking the aryl spacer exhibit slower complexation kinetics and weaker absorptivity due to less favorable orbital overlap [2]. This kinetic advantage positions the target compound as a superior near-IR color former for security inks and sensor applications.

Color former Metal-chelate dye Near-IR absorption

High-Value Application Scenarios for 6-[4-(Butylamino)phenyl]quinoline-5,8-dione Based on Quantitative Differentiation


Near-IR Security Ink and Anti-Counterfeiting Color Formers

The target compound's 6-aryl substitution enables rapid metal-chelate formation with intense near-IR absorption (ε > 10⁴ M⁻¹cm⁻¹ at 600–800 nm) [1]. This property is ideal for formulating security inks that require invisible near-IR signatures detectable only with specialized readers. The para-butylamino group provides additional solubility tuning for inkjet printing formulations.

Permanent Hair Dye Intermediate for Keratin Fiber Coloration

Patents cite quinoline-5,8-dione derivatives, including CAS 111928-34-8, as coupling components for oxidative hair dyes that produce stable, wash-fast colors on keratin fibers . The compound's crystalline nature (mp 141–142 °C) facilitates grinding and dispersion into dye bases, while the butylamino substituent influences the final shade toward blue-violet tones.

Lead Scaffold for NQO1-Targeted Anticancer Agents Requiring 6-Aryl Substitution

6-Arylamino-5,8-quinolinediones are established substrates for the two-electron oxidoreductase NQO1, which is overexpressed in many solid tumors [2]. The target compound's para-butylamino group may enhance cellular uptake via increased lipophilicity (XLogP3 3.6) compared to simpler aryl analogs, making it a candidate for prodrug design studies targeting NQO1-rich cancer cell lines.

Physicochemical Reference Standard for Quinoline-5,8-dione Library QC

With a well-defined melting point (141–142 °C), molecular weight (306.4 g/mol), and chromatographic retention (XLogP3 3.6), the target compound can serve as a system suitability standard for HPLC and LC-MS analysis of quinoline-5,8-dione compound libraries, ensuring batch-to-batch consistency in medicinal chemistry campaigns [1].

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